molecular formula C13H17N5O B8143901 1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one

1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one

Cat. No.: B8143901
M. Wt: 259.31 g/mol
InChI Key: JPZIJBKWENLCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique bicyclic heterocycle structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one involves several steps. One common method starts with the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives. This can be achieved through various synthetic routes, including:

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its potential as a kinase inhibitor . Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. The compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation.

  • Mechanism of Action : The compound interacts with the ATP-binding site of kinases, thereby preventing substrate phosphorylation. This mechanism is vital for inhibiting cancer cell proliferation.
  • Case Studies : Research has demonstrated that compounds with similar structures exhibit potent inhibition against various kinases such as EGFR and mTOR, leading to reduced tumor growth in preclinical models .

Antiviral Activity

The compound is also being investigated for its antiviral properties , particularly against RNA viruses. The pyrrolo-triazine core is known to interfere with viral replication mechanisms.

  • Research Findings : Preliminary studies indicate that derivatives of this compound exhibit significant antiviral activity by targeting viral polymerases and proteases, essential for viral lifecycle completion .

Antibacterial Potential

Emerging research suggests that this compound may have applications in combating bacterial infections by targeting bacterial cell wall synthesis pathways.

  • Inhibitory Effects : Studies have shown that similar triazine derivatives can inhibit peptidoglycan biosynthesis, a critical component of bacterial cell walls . This application could be pivotal in developing new antibiotics amid rising antibiotic resistance.

Data Tables

Application AreaMechanism of ActionReference Source
Kinase InhibitionInhibition of ATP-binding site
Antiviral ActivityInterference with viral replication
Antibacterial PotentialInhibition of cell wall synthesis

Mechanism of Action

Biological Activity

1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H13N5O
  • Molecular Weight : 291.2627 g/mol
  • CAS Number : 1191237-69-0

Research indicates that compounds containing the pyrrolo[2,1-f][1,2,4]triazin moiety exhibit various biological activities including:

  • Antiviral Activity : Compounds similar to this compound have shown promising results against viral infections, particularly in inhibiting viral replication pathways.
  • Cytotoxic Effects : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and DNA damage .

Biological Activity Overview

The following table summarizes the biological activities reported for related compounds:

Activity TypeDescriptionReference
AntiviralInhibition of viral replication
CytotoxicInduction of apoptosis in tumor cells
Anti-inflammatoryReduction of pro-inflammatory cytokines
Kinase InhibitionSelective inhibition of specific kinases

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antiviral Activity : A study evaluated the antiviral potential of pyrrolo[2,1-f][1,2,4]triazin derivatives against various viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, demonstrating the potential for therapeutic applications in viral infections .
  • Cytotoxicity in Cancer Cells : Research conducted on human lung adenocarcinoma A549 and melanoma WM115 cells showed that compounds with similar structures led to reduced cell viability and increased apoptosis rates. The mechanism was linked to DNA damage and activation of apoptotic pathways involving caspase enzymes .
  • Anti-inflammatory Properties : Another study assessed the anti-inflammatory effects of related compounds on peripheral blood mononuclear cells (PBMC). Results showed a decrease in TNF-α and IL-6 production upon treatment with these compounds at specific concentrations, highlighting their potential as anti-inflammatory agents .

Properties

IUPAC Name

1-[4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-9(19)17-6-4-10(5-7-17)11-2-3-12-13(14)15-8-16-18(11)12/h2-3,8,10H,4-7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZIJBKWENLCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC=C3N2N=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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